6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine

Description

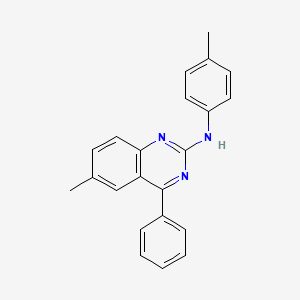

6-Methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a quinazoline derivative characterized by a methyl group at position 6, a phenyl group at position 4, and a 4-methylphenyl substituent on the 2-amine (Figure 1). Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This compound’s structural features influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions.

Properties

IUPAC Name |

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3/c1-15-8-11-18(12-9-15)23-22-24-20-13-10-16(2)14-19(20)21(25-22)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPANXNIDULSBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine typically involves the condensation of 2-aminobenzophenone with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Halogenated quinazoline derivatives.

Scientific Research Applications

Anticancer Properties

The compound has shown promising results in various studies as an anticancer agent:

- Apoptosis Induction : Research indicates that derivatives of quinazoline can effectively induce apoptosis in cancer cell lines. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated an EC50 of 2 nM in apoptosis induction assays, highlighting the potency of similar structures .

- Targeting Kinases : Quinazoline derivatives are known inhibitors of receptor tyrosine kinases (RTKs), which play critical roles in cancer cell proliferation. The compound's structure allows it to interact with the ATP-binding site of these kinases, potentially inhibiting tumor growth .

Neuropharmacological Applications

Recent studies have identified adenosine A2A receptors as significant therapeutic targets for neurodegenerative diseases. Compounds with similar structures have been developed as antagonists to these receptors:

- Neuroprotective Effects : Research has indicated that modifications at the C6 and C7 positions can enhance the binding affinity to A2A receptors, making these compounds suitable candidates for treating conditions like Parkinson's disease .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study on 4-anilinoquinazolines | Identified potent apoptosis inducers with low EC50 values | Cancer therapy |

| A2A receptor antagonist development | High affinity compounds showed promise in reducing tumor cell viability | Neurodegenerative disease treatment |

| Structure-activity relationship studies | Modifications improved solubility and antagonist activity | Drug design optimization |

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

- However, chlorine’s larger atomic radius may introduce steric hindrance, reducing binding affinity compared to the methyl group in the target compound.

- 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine () : A benzodioxolyl group at position 6 introduces bulkiness and oxygen atoms, improving solubility but possibly reducing cell permeability compared to the methyl group.

Variations at Position 4

- 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (): Substituting the phenyl group at position 4 with a chlorophenylamino moiety alters electronic effects and hydrogen-bonding capacity. The methoxy group at position 7 further enhances solubility but may reduce metabolic stability.

Amine Substituent Modifications

- This modification could improve solubility but may affect target selectivity.

- 6-Chloro-N-phenylquinazolin-4-amine (): A simple phenyl group on the amine (vs.

Core Structure Modifications

- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (): Replacing the quinazoline core with pyrimidine simplifies the bicyclic structure, reducing molecular weight and rigidity. This may decrease kinase affinity due to loss of aromatic stacking interactions.

Physicochemical Properties

*Predicted using fragment-based methods.

- The target compound’s methyl group confers moderate lipophilicity (logP = 4.2), balancing membrane permeability and solubility.

Biological Activity

6-Methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an enzyme inhibitor and an anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with specific kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which can lead to the suppression of downstream signaling pathways associated with cell proliferation. This inhibition is particularly relevant in cancer therapy, where uncontrolled cell growth is a hallmark of malignancy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For example, studies have reported IC50 values in the nanomolar range for related quinazoline derivatives, suggesting that structural modifications can enhance their potency against cancer cells .

Table 1: Anticancer Activity Summary

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung) | 28.84 |

| Related Quinazoline Derivative | MCF-7 (breast) | 24.99 |

| Other Quinazoline Derivatives | Various (multiple cancer types) | Varies |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against kinases involved in cancer progression. The inhibition of these enzymes can disrupt critical signaling pathways, leading to reduced tumor growth and improved therapeutic outcomes .

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments have demonstrated that derivatives of quinazoline exhibit potent antitumor activity by inhibiting epidermal growth factor receptor (EGFR) autophosphorylation, a key process in cancer cell signaling. The introduction of specific substituents at the C6 position significantly enhances this inhibitory effect .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinity of this compound with various kinases. These studies suggest that structural modifications can lead to improved binding interactions, further enhancing anticancer activity .

- Comparative Analysis : A comparative analysis with other quinazoline derivatives revealed that while some compounds exhibited similar or superior activity against specific cancer types, this compound remains a promising candidate due to its unique structural features that may confer selective inhibition properties .

Q & A

Q. What are the optimal synthetic routes for preparing 6-methyl-N-(4-methylphenyl)-4-phenylquinazolin-2-amine, and how can reaction conditions be standardized?

The synthesis typically involves nucleophilic substitution and cross-coupling reactions. For example, substituting a chlorine atom at the quinazoline C4 position with an aniline derivative (e.g., 4-methylaniline) in a polar aprotic solvent like DMF, using Hunig’s base as a catalyst . Subsequent Suzuki-Miyaura coupling with aryl boronic acids (e.g., phenylboronic acid) under microwave-assisted conditions (150°C, 1 hour) with Pd(PPh₃)₄ as a catalyst can introduce additional substituents . Purification via silica column chromatography (gradient elution with ethyl acetate/hexanes) ensures high yields (>95% purity). Reaction optimization should focus on temperature, solvent choice, and catalyst loading to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., DMSO-d₆) verify substitution patterns and aromatic proton environments. For example, methyl groups at C6 and N-(4-methylphenyl) appear as singlets or doublets in specific δ ranges (e.g., δ 2.3–2.5 ppm for methyl protons) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

- Liquid Chromatography-Mass Spectrometry (LCMS): Gradient elution (e.g., 4%→100% acetonitrile in water with trifluoroacetic acid) assesses purity (>95%) and detects impurities .

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

Contradictions in NMR or MS data may arise from residual solvents, tautomerism, or dynamic exchange processes. Use deuterated solvents with low water content, variable-temperature NMR, or 2D experiments (e.g., COSY, HSQC) to assign ambiguous signals . Cross-validate with X-ray crystallography (e.g., SHELX refinement) for absolute configuration confirmation .

Advanced Research Questions

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of quinazoline derivatives like this compound?

- 3D-QSAR Modeling: Generate pharmacophore models using aligned quinazoline derivatives with known biological activity (e.g., COX-II inhibition). Electrostatic and steric field descriptors (e.g., CoMFA, CoMSIA) correlate substituent effects with activity .

- Molecular Docking: Simulate binding poses in target enzymes (e.g., CLK kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding (e.g., quinazoline N1 with kinase hinge region) and hydrophobic interactions (e.g., 4-phenyl group in a hydrophobic pocket) .

Q. How should researchers design experiments to address contradictory biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or off-target effects.

- Dose-Response Validation: Repeat assays with standardized protocols (e.g., Reaction Biology’s kinase profiling) and include positive controls (e.g., staurosporine) .

- Selectivity Profiling: Test against a panel of related enzymes (e.g., 100+ kinases) to identify off-target interactions .

- Cellular vs. Enzymatic Assays: Compare IC₅₀ values in cell-free (e.g., recombinant enzyme) and cell-based (e.g., proliferation inhibition) systems to assess membrane permeability .

Q. What methodologies are recommended for crystallographic analysis of this compound, and how can software tools improve refinement?

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., ethyl acetate/hexanes). Collect data on a diffractometer (Mo-Kα radiation, λ=0.71073 Å) and solve structures using SHELXT .

- Refinement: Use SHELXL for least-squares refinement with anisotropic displacement parameters. Validate with WinGX (R-factor <5%, goodness-of-fit ~1.0) .

- Visualization: ORTEP-3 diagrams illustrate thermal ellipsoids and intermolecular interactions (e.g., π-π stacking between quinazoline rings) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- LogP Measurement: Determine octanol-water partition coefficients via HPLC (C18 column) to assess lipophilicity. Aim for LogP 2–4 for balanced solubility/permeability .

- Metabolic Stability: Use liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., methyl groups susceptible to oxidation). Introduce electron-withdrawing substituents or fluorine atoms to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.